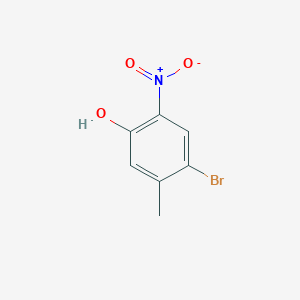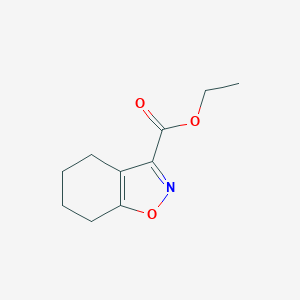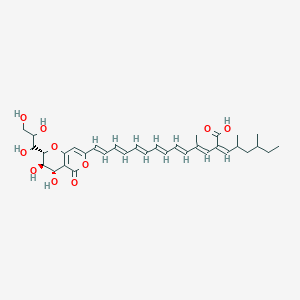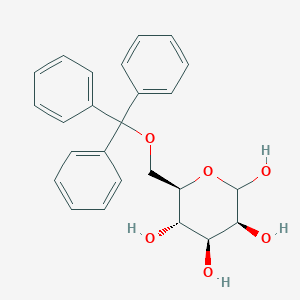
4-Bromo-5-methyl-2-nitrophenol
Overview
Description
4-Bromo-5-methyl-2-nitrophenol is a nitrophenol derivative . It has a molecular weight of 232.03 and its molecular formula is C7H6BrNO3 .
Molecular Structure Analysis
The study of its crystal structure reveals the molecule to be nearly planar . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Scientific Research Applications
4-Bromo-5-methyl-2-nitrophenol has been used in a wide range of scientific research applications, including the synthesis of drugs and other compounds, the preparation of dyes, and the manufacture of plastics, inks, and coatings. This compound has also been used as an intermediate in the synthesis of various polymers and as a reagent for the preparation of organic compounds. This compound has also been studied for its potential use as a fluorescent probe for the detection of proteins and other biomolecules.
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 4-bromo-5-methyl-2-nitrophenol belongs, are known to interact with various biological molecules due to their polar nature .
Mode of Action
Nitrophenols are known to undergo various chemical reactions, including nitration and bromination . The nitro group (−NO2) in nitrophenols is a hybrid of two equivalent resonance structures, carrying a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character might influence the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds can be prepared via several pathways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These pathways might provide some insight into the potential biochemical interactions of this compound.
Pharmacokinetics
The bioavailability of this compound could be influenced by its polar nature, as nitro compounds are known to have lower volatility than ketones of about the same molecular weight .
Result of Action
Nitrophenols are known to be poisonous and have been associated with various environmental concerns .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nitration of alkanes, a reaction involving nitro compounds, is successful only when conducted at high temperatures in the vapor phase . Therefore, temperature could be a significant environmental factor influencing the action of this compound.
Advantages and Limitations for Lab Experiments
4-Bromo-5-methyl-2-nitrophenol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. This compound is also relatively stable and can be stored for long periods of time. However, this compound can be toxic and should be handled with caution. In addition, this compound has a low solubility in water and can be difficult to dissolve in organic solvents.
Future Directions
The future directions for 4-Bromo-5-methyl-2-nitrophenol research include the development of new synthesis methods, the investigation of its potential therapeutic applications, and the study of its biochemical and physiological effects. In addition, further research is needed to understand the mechanism of action of this compound and to develop new fluorescent probes for the detection of proteins and other biomolecules. Finally, further research is needed to evaluate the potential toxicity of this compound and to develop methods for its safe and effective use in laboratory experiments.
Synthesis Methods
4-Bromo-5-methyl-2-nitrophenol can be synthesized through a variety of methods, including the Williamson ether synthesis, the Vilsmeier reaction, and the Grignard reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide, such as bromoethane, in the presence of a base, such as sodium hydroxide. The Vilsmeier reaction involves the reaction of a phenol with an aryl halide, such as bromobenzene, in the presence of formaldehyde and phosphorus oxychloride. The Grignard reaction involves the reaction of a phenol with an alkyl halide, such as bromoethane, in the presence of a Grignard reagent, such as magnesium bromide.
Safety and Hazards
Properties
IUPAC Name |
4-bromo-5-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYRLBZBDGVLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634071 | |
| Record name | 4-Bromo-5-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182500-28-3 | |
| Record name | 4-Bromo-5-methyl-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182500-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-bromo-5-methyl-2-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)
![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)



![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)
